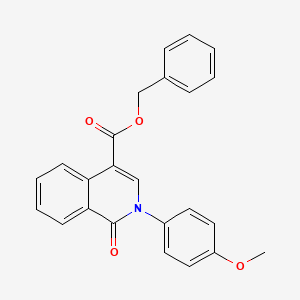

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

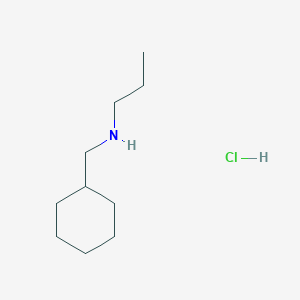

“N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also has a carboxamide group (-CONH2), a thioxo group (=S), and a fluoro-methylphenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline ring, a common feature in many pharmaceutical compounds. The fluoro-methylphenyl group would likely contribute to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .Chemical Reactions Analysis

As for the chemical reactions involving this compound, it would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro-methylphenyl group could increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .科学的研究の応用

Antimicrobial Studies

Synthesis and Antimicrobial Properties : This compound, through its structural analogs, has been investigated for antimicrobial properties. For example, derivatives like 4-thiazolidinones, incorporating fluoroquinolone frameworks, have shown significant antifungal and antibacterial activities. These studies highlight the compound's potential in developing new antimicrobial agents (Patel & Patel, 2010; Desai, Dodiya, & Shihora, 2011).

Antibacterial Activities : The structural modifications of quinolone compounds, closely related to the chemical structure , have been extensively studied for their enhanced antibacterial activities. Research indicates the importance of substituents in improving efficacy against Gram-positive and Gram-negative bacteria (Cooper, Klock, Chu, & Fernandes, 1990).

Antitumor Activity

- Cancer Cell Line Inhibition : Compounds with a similar structural framework have been synthesized and shown to inhibit the proliferation of various cancer cell lines. This suggests potential applications in cancer therapy, highlighting the importance of such compounds in medicinal chemistry research (Hao et al., 2017).

Enzyme Inhibition and Molecular Imaging

Enzyme Inhibition Studies : Studies have synthesized and evaluated compounds for enzyme inhibition, which is crucial for understanding drug interactions and therapeutic potentials. For example, the use of carbon-11 labeling to explore potential radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).

In Vitro Evaluation as NK-3 Receptor Ligands : The synthesis of dihalo-2-phenylquinoline-4-carboxamides for evaluation as NK-3 receptor ligands indicates the compound's role in developing imaging studies for medical applications (Bennacef et al., 2004).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3-fluoro-4-methylbenzaldehyde with 3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one, followed by the addition of an amine group and a carboxamide group.", "Starting Materials": [ "3-fluoro-4-methylbenzaldehyde", "3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one", "ammonia", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3-fluoro-4-methylbenzaldehyde with 3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one in the presence of triethylamine and N,N-dimethylformamide to form N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde.", "Step 2: Reduction of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde with ammonia in the presence of acetic anhydride to form N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide by recrystallization from ethyl acetate and washing with sodium bicarbonate solution and water." ] } | |

| 362500-93-4 | |

分子式 |

C21H22FN3O2S |

分子量 |

399.48 |

IUPAC名 |

N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H22FN3O2S/c1-3-4-5-10-25-20(27)16-9-7-14(11-18(16)24-21(25)28)19(26)23-15-8-6-13(2)17(22)12-15/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,26)(H,24,28) |

InChIキー |

ITXLGOKYBFDPIF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)F)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)

![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2676185.png)